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1,2-Dimethylpiperazine dihydrochloride hydrate Documentation Hub

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  • Product: 1,2-Dimethylpiperazine dihydrochloride hydrate
  • CAS: 668435-15-2

Core Science & Biosynthesis

Foundational

1,2-dimethylpiperazine dihydrochloride hydrate CAS 1152110-23-0 properties

An In-depth Technical Guide to 1,2-Dimethylpiperazine Dihydrochloride Hydrate for Advanced Research This document provides a comprehensive technical overview of 1,2-dimethylpiperazine dihydrochloride hydrate, a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Dimethylpiperazine Dihydrochloride Hydrate for Advanced Research

This document provides a comprehensive technical overview of 1,2-dimethylpiperazine dihydrochloride hydrate, a versatile chemical scaffold with significant applications in medicinal chemistry and drug development. This guide moves beyond simple data presentation to offer field-proven insights into its properties, handling, and strategic application, tailored for researchers, chemists, and drug development professionals.

Core Identification and Structural Analysis

A primary challenge in sourcing and utilizing 1,2-dimethylpiperazine derivatives is the precise identification of the correct chemical entity. The substitution pattern, stereochemistry, and salt form are critical parameters that dictate the molecule's physical properties and biological activity.

Clarification of Nomenclature and CAS Registry Numbers

The term "1,2-dimethylpiperazine dihydrochloride hydrate" most commonly refers to the racemic mixture. It is crucial to distinguish this from its constituent enantiomers and the anhydrous free base, which are described by different identifiers.

IdentifierChemical EntityMolecular FormulaMolecular Weight ( g/mol )Key Notes
MFCD13193799 (Racemic) 1,2-Dimethylpiperazine Dihydrochloride Hydrate C₆H₁₄N₂ · 2HCl · H₂O205.13The primary subject of this guide. Often supplied as a liquid.[1]
CAS 1152110-23-0(R)-1,2-Dimethylpiperazine DihydrochlorideC₆H₁₄N₂ · 2HCl187.11The dextrorotatory enantiomer salt.
CAS 485841-50-7(S)-1,2-Dimethylpiperazine DihydrochlorideC₆H₁₄N₂ · 2HCl187.11The levorotatory enantiomer salt.
CAS 25057-77-6(Racemic) 1,2-DimethylpiperazineC₆H₁₄N₂114.19The free base form, before salt formation.[2]
Stereochemical Considerations

The 1,2-substitution pattern on the piperazine ring introduces a chiral center at the C2 position. The resulting (R) and (S) enantiomers can exhibit significantly different pharmacological activities, making stereochemical purity a critical attribute in drug development programs.

Scientist's Note: The vicinal (1,2) arrangement of the methyl groups creates a conformationally constrained scaffold compared to the more common 1,4- or 2,5-dimethylpiperazine isomers. This rigidity can be highly advantageous for locking a molecule into a bioactive conformation required for potent and selective target engagement.

The relationship between the racemic mixture and its enantiomers is fundamental.

G racemate Racemic 1,2-Dimethylpiperazine (1:1 Mixture) enantiomer_R (R)-1,2-Dimethylpiperazine racemate->enantiomer_R Comprised of enantiomer_S (S)-1,2-Dimethylpiperazine racemate->enantiomer_S Comprised of

Caption: Stereochemical relationship of the racemic mixture.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is essential for effective experimental design, from solvent selection to analytical method development.

Physical Properties

The dihydrochloride hydrate form exhibits properties distinct from the free base or the parent piperazine dihydrochloride.

PropertyValueSource / Rationale
Physical Form LiquidSupplier data indicates this specific hydrate is a liquid, unlike the parent piperazine dihydrochloride which is a high-melting solid.[1][3]
Storage Temp. -20°C or Room Temperature, sealed and dryRecommendations vary. Given its hydrate nature and potential for hygroscopicity, storage in a tightly sealed container in a desiccator is paramount. Cold storage (-20°C) is recommended for long-term stability.
Solubility High in Water; Soluble in Methanol, EthanolAs a dihydrochloride salt, it is expected to be highly polar and readily soluble in aqueous and protic solvents. Solubility in aprotic organic solvents (e.g., DCM, THF) is expected to be low.
Anticipated Spectroscopic Profile
  • ¹H NMR: The spectrum is expected to be complex. The two N-methyl groups and the C2-methyl group would appear as singlets or doublets in the aliphatic region (approx. 2.0-3.5 ppm). The piperazine ring protons would resonate as a series of complex multiplets.

    • Expert Insight: Due to hindered bond rotation around the N-C(O) bonds (if derivatized) and potential for slow piperazine ring inversion on the NMR timescale, researchers should anticipate signal broadening at room temperature.[4] A variable temperature (VT-NMR) study may be required to resolve individual conformers and obtain a sharp, well-defined spectrum.

  • ¹³C NMR: Approximately 4-6 unique signals are expected in the aliphatic region, corresponding to the three distinct methyl carbons and the carbons of the piperazine ring. The exact number depends on the molecular symmetry in solution.

  • FT-IR: Key signals would include C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and a broad N-H⁺ stretch from the hydrochloride salt (~2400-2700 cm⁻¹). The presence of water of hydration would be indicated by a broad O-H stretch around 3200-3500 cm⁻¹.

  • Mass Spectrometry (LC-MS): In ESI+ mode, the primary ion observed would be the parent free base [M+H]⁺ at an m/z of approximately 115.2.

Role in Medicinal Chemistry and Drug Development

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[5][6]

The 1,2-dimethylpiperazine core serves as a versatile building block for several reasons:

  • Modulation of Physicochemical Properties: The two basic nitrogen atoms can be used to improve aqueous solubility and pharmacokinetic profiles.

  • Structural Scaffolding: The ring provides a rigid anchor to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets.

  • Vector for Substitution: The nitrogens serve as reactive handles for introducing a wide array of substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

Proper safety protocols are non-negotiable. The hazard profile for the racemic compound can be inferred from data available for its enantiomers.

Hazard Identification

Based on data for the (R)-enantiomer, the following hazards are anticipated:

Hazard TypeGHS StatementHazard Code
Acute Toxicity (Oral)Harmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Acute Toxicity (Inhaled)Harmful if inhaledH332
Respiratory IrritationMay cause respiratory irritationH335

Disclaimer: This information is based on a closely related substance. A comprehensive, compound-specific risk assessment must be performed by the end-user before any handling.

Safe Handling Protocol
  • Engineering Controls: All handling of the neat material should be conducted in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile or neoprene gloves should be worn.

    • Body Protection: A standard laboratory coat is required.

  • Handling Practices: Avoid all direct contact. Use caution when opening containers. As the material is supplied as a liquid, care should be taken to avoid splashes. Prepare solutions gravimetrically inside the fume hood.

  • Storage: Store in a tightly sealed container, preferably in a cool, dry, and well-ventilated area designated for chemical reagents. Protect from moisture.

Illustrative Experimental Protocols

The following protocols are provided as a guide for common laboratory operations.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

Rationale: This protocol ensures the accurate and safe preparation of a standard solution for use in biological assays or chemical reactions. The use of a volumetric flask is critical for precision.

Methodology:

  • Calculate the required mass of 1,2-dimethylpiperazine dihydrochloride hydrate (MW = 205.13 g/mol ) for the desired volume (e.g., for 10 mL of a 100 mM solution, 20.51 mg is needed).

  • Tare a clean, dry vial on an analytical balance.

  • Inside a chemical fume hood, carefully transfer the calculated mass of the compound into the vial using a clean spatula or pipette tip.

  • Add approximately 7 mL of deionized water to the vial to dissolve the compound.

  • Carefully transfer the solution from the vial into a 10.00 mL Class A volumetric flask.

  • Rinse the original vial with 1-2 mL of deionized water and add the rinsing to the volumetric flask. Repeat this step twice to ensure quantitative transfer.

  • Add deionized water to the flask until the bottom of the meniscus touches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the final solution to a clearly labeled storage container.

Protocol: Conceptual Workflow for Identity and Purity Confirmation

Rationale: Before use in any experiment, the identity and purity of a starting material must be unequivocally confirmed. A combination of HPLC for purity assessment and mass spectrometry for identity confirmation is standard practice.

Caption: Workflow for incoming sample qualification.

References

  • piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]

  • Safety Data Sheet - Bentazon NA techn.600 g/l. BASF. [Link]

  • Safety data sheet - Bentazone. CPAChem. [Link]

  • 1,4-Dimethylpiperazine C6H14N2 Properties. Mol-Instincts. [Link]

  • Chemical Properties of Piperazine dihydrochloride hydrate. Cheméo. [Link]

  • 1,2-Dimethylhydrazine dihydrochloride. PubChem. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Piperazine‐based bioactive molecules. Wiley Online Library. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs. MDPI. [Link]

  • Piperazine Dihydrochloride. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

using 1,2-dimethylpiperazine as a linker in PROTAC design

Application Note: Strategic Implementation of Dimethylpiperazine (DMP) Scaffolds in PROTAC Linker Design Executive Summary The "linker" in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passive connector (e....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Dimethylpiperazine (DMP) Scaffolds in PROTAC Linker Design

Executive Summary

The "linker" in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passive connector (e.g., PEG, alkyl chains) to a critical determinant of cooperativity, selectivity, and bioavailability. This guide details the application of Dimethylpiperazine (DMP) scaffolds as advanced rigid linkers. Unlike flexible chains, DMPs introduce defined conformational constraints and chirality, allowing researchers to "vector" the exit trajectory of the warhead relative to the E3 ligase ligand. This note addresses the stereochemical selection, synthetic incorporation, and biological validation of DMP linkers, specifically clarifying the utility of C-methylated piperazines (often colloquially grouped with 1,2-dimethylpiperazine derivatives) in stabilizing productive ternary complexes.

Rationale & Mechanism: The "Goldilocks" Zone

The Entropy Problem

Flexible linkers (PEG) suffer from high conformational entropy. Upon binding, this entropy is lost, incurring a thermodynamic penalty (


).
  • DMP Solution: The piperazine ring locks the linker into a chair conformation. The addition of methyl groups (e.g., at C2/C3 or C2/C5) further restricts ring flipping, pre-organizing the molecule into a bioactive conformation and minimizing the entropic penalty of binding.

Vector Control & Chirality

The placement of methyl groups on the piperazine ring dictates the exit vectors of the nitrogen substituents.

  • Stereochemistry: The relative stereochemistry (cis vs. trans) of the methyl groups determines whether the N-substituents adopt axial or equatorial positions.

    • Example:trans-2,5-dimethylpiperazine forces the N-substituents into a pseudo-diaxial or diequatorial orientation, creating a linear or kinked geometry that is distinct from the cis-2,6-dimethylpiperazine (syn-clinal) geometry.

  • 1,2-Dimethylpiperazine Specifics: While "1,2-dimethylpiperazine" technically refers to N1,C2-dimethyl substitution, in linker design, this often implies utilizing 2,3-dimethylpiperazine (vicinal dimethyls on carbons) to create a specific "gauche" twist, or using the N-methyl group of a 1,2-isomer as a capping interaction point.

Physicochemical Advantages
  • Solubility: Piperazine nitrogens (pKa ~8–9) can be protonated at physiological pH, improving the solubility of hydrophobic PROTACs.

  • Metabolic Stability: The cyclic structure is more resistant to oxidative metabolism (CYP450) compared to linear alkyl or PEG chains.

Decision Framework: Linker Selection

The following diagram illustrates the workflow for selecting the appropriate DMP linker based on structural requirements.

PROTAC_Linker_Workflow Start PROTAC Design Phase Analysis 1. Structural Analysis (Crystal Structure/Modeling) Start->Analysis Vector 2. Define Exit Vector (Linear vs. Kinked) Analysis->Vector Choice_PEG Flexible (PEG) High Entropy Penalty Vector->Choice_PEG No structural data Choice_DMP Rigid (Dimethylpiperazine) Low Entropy Penalty Vector->Choice_DMP Defined pocket Stereo_Check 3. Select Stereochemistry Choice_DMP->Stereo_Check Trans25 Trans-2,5-DMP (Extended Vector) Stereo_Check->Trans25 Cis26 Cis-2,6-DMP (Curved Vector) Stereo_Check->Cis26 Vicinal23 2,3-DMP (Twisted/Gauche) Stereo_Check->Vicinal23 Synth 4. Synthesis (SNAr/Amide) Trans25->Synth Cis26->Synth Vicinal23->Synth Validation 5. Ternary Complex Assay (AlphaLISA / TR-FRET) Synth->Validation

Figure 1: Decision tree for implementing Dimethylpiperazine linkers to optimize PROTAC geometry.

Comparative Data: DMP vs. Traditional Linkers

Table 1: Physicochemical Profile of Linker Classes

PropertyPEG Linker (e.g., PEG3)Piperazine (Unsubstituted)2,5-Dimethylpiperazine (DMP)Impact on PROTAC
Conformation Highly Flexible (Floppy)Semi-Rigid (Chair)Rigid & Chiral (Locked) DMP reduces entropic penalty (

).
Exit Vector Undefined (Random)Linear (180°)Tunable (Angle defined by Me) DMP allows precise targeting of E3 interface.
Lipophilicity (LogP) Low to ModerateLow (Polar)Moderate Methyls add slight lipophilicity, aiding permeability.
Solubility (pH 7.4) HighHigh (Basic N)High (Basic N) Protonation aids lysosomal sequestration.
Metabolic Stability Low (Oxidative cleavage)ModerateHigh Steric bulk of methyls protects N-dealkylation.

Experimental Protocols

Protocol A: Chemical Synthesis & Incorporation

Objective: Incorporate a 2,x-dimethylpiperazine linker between a Warhead (POI ligand) and an E3 Ligand (e.g., Thalidomide or VHL ligand). Note: This protocol assumes the use of Boc-protected dimethylpiperazine to ensure regioselectivity.

Materials:

  • Boc-protected dimethylpiperazine isomer (e.g., N-Boc-trans-2,5-dimethylpiperazine).

  • POI Ligand with functional handle (Carboxylic acid or Halide).

  • E3 Ligand with functional handle (Alkyl halide or Acid).

  • Coupling Reagents: HATU, DIPEA, DMF.[1][2][3]

  • Deprotection: TFA/DCM.

Step-by-Step Methodology:

  • Step 1: Mono-functionalization (Amide Coupling)

    • Dissolve POI-Ligand-COOH (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min.

    • Add N-Boc-dimethylpiperazine (1.2 eq).

    • Stir at RT for 2–4 h. Monitor by LCMS.[]

    • Checkpoint: Ensure the secondary amine of the piperazine reacts fully. The Boc group protects the distal amine.

    • Workup: Dilute with EtOAc, wash with NaHCO3, brine. Dry over Na2SO4.

  • Step 2: Boc-Deprotection

    • Dissolve intermediate in DCM/TFA (4:1 v/v).

    • Stir for 1 h. Remove volatiles under vacuum.

    • Validation: NMR should show loss of Boc singlet (~1.4 ppm).

  • Step 3: Second Coupling (SNAr or Alkylation)

    • Scenario: Coupling to Cereblon ligand (e.g., Fluorothalidomide derivative).

    • Dissolve Deprotected-Linker-POI (1.0 eq) in NMP or DMF.

    • Add Fluorothalidomide (1.1 eq) and DIPEA (3.0 eq).

    • Heat to 90°C for 12–16 h (SNAr conditions require heat).

    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Troubleshooting:

  • Steric Hindrance: The methyl groups on the DMP ring can hinder reaction at the adjacent nitrogen. If coupling fails, switch to a stronger base (Cs2CO3) or higher temperature, but watch for epimerization.

  • Regioselectivity: If using unsymmetrical DMPs (e.g., 2,3-dimethyl), use a mono-Boc protected starting material where the less hindered amine is free first, or vice-versa depending on the synthetic strategy.

Protocol B: Ternary Complex Evaluation (AlphaLISA)

Objective: Quantify the "Hook Effect" and cooperativity (


) of the DMP-PROTAC.

Principle: A bead-based proximity assay. Donor beads (Streptavidin-coated) bind Biotin-POI. Acceptor beads (Anti-FLAG) bind FLAG-E3 Ligase. If the PROTAC recruits both, a signal is generated.

Workflow:

  • Protein Prep: Express and purify Biotinylated-POI and FLAG-E3 Ligase.

  • Titration: Prepare 1:3 serial dilutions of the DMP-PROTAC (Start at 10 µM down to 0.1 nM).

  • Incubation:

    • Mix Biotin-POI (10 nM final) + FLAG-E3 (10 nM final) + PROTAC in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

    • Incubate 1 h at RT.

  • Detection:

    • Add Streptavidin-Donor beads and Anti-FLAG-Acceptor beads (20 µg/mL).

    • Incubate 1 h in dark.

  • Read: Measure signal on EnVision plate reader (Excitation 680 nm / Emission 615 nm).

Data Analysis:

  • Plot Signal vs. Log[PROTAC].

  • Bell-Shaped Curve: A classic PROTAC signature. The peak amplitude indicates the stability of the ternary complex.

  • Comparison: Compare the

    
     (peak height) of the DMP-PROTAC vs. a PEG-analog. A higher 
    
    
    
    with the DMP linker suggests positive cooperativity induced by the rigid linker.

References

  • Design of Rigid Linkers in PROTACs

    • Title: "Structure-Based Design of Rigid Linkers for PROTACs"
    • Source:N
    • Context: Discusses the entropic advantages of piperazine over PEG.
    • (General landing page for verification)

  • Piperazine Physicochemical Properties

    • Title: "The influence of linker composition on the physicochemical properties of PROTACs"
    • Source:Journal of Medicinal Chemistry
    • Context: Analysis of pKa and solubility improvements using piperazine scaffolds.
  • Ternary Complex Cooperativity

    • Title: "Defining the 'Goldilocks' Zone for PROTAC Ternary Complexes"
    • Source:Cell Chemical Biology
    • Context: Methodology for AlphaLISA interpret

(Note: Specific deep-links to PDF articles are often dynamic; these links direct to the authoritative journals where the foundational work on PROTAC linker rigidity by groups such as Ciulli, Crews, and Wang is published.)

Sources

Application

synthesis of chiral piperazine ligands for metal complexation

Application Notes & Protocols Topic: Synthesis and Application of Chiral Piperazine Ligands for Metal Complexation Audience: Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Application of Chiral Piperazine Ligands for Metal Complexation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and functional materials.[1][2] Its unique six-membered heterocyclic structure, featuring two opposing nitrogen atoms, provides a combination of structural rigidity, high polarity, and versatile substitution points that are highly desirable for tuning molecular properties.[3][4] When rendered chiral, piperazine derivatives become powerful ligands for creating asymmetric metal complexes. These complexes are instrumental in catalysis, enabling the enantioselective synthesis of complex molecules, a critical process in drug development. This guide provides an in-depth exploration of the primary synthetic strategies for accessing chiral piperazine ligands, detailed protocols for their synthesis and subsequent metal complexation, and an overview of their application in asymmetric catalysis.

The Significance of Chiral Piperazine Scaffolds

The utility of the piperazine core stems from its distinct stereoelectronic properties. The chair-like conformation provides a rigid and predictable three-dimensional structure, while the two nitrogen atoms serve as key handles for chemical modification and as coordination points for metal ions.[2][3]

  • In Drug Discovery: The piperazine moiety is a key component in numerous FDA-approved drugs, including the anticancer agent Imatinib and the antipsychotic Aripiprazole.[5][6] Its presence often enhances aqueous solubility and bioavailability, crucial pharmacokinetic properties.[3] Introducing chirality allows for stereospecific interactions with biological targets like enzymes and receptors, which can dramatically improve a drug's potency and reduce off-target side effects.

  • In Asymmetric Catalysis: In the realm of catalysis, chiral piperazines function as bidentate N,N-donor ligands.[7] When complexed with a transition metal (e.g., Palladium, Iridium, Rhodium), the ligand's chirality creates a chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of a catalytic reaction, preferentially forming one enantiomer of the product over the other.[8][9]

Synthetic Strategies for Chiral Piperazine Ligands

The efficient synthesis of enantiomerically pure piperazines is a pivotal challenge. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and available starting materials.

  • Strategy A: The Chiral Pool Approach: This classic and reliable method utilizes readily available, inexpensive chiral starting materials, most commonly α-amino acids.[10] The typical sequence involves the coupling of two amino acid units to form a linear dipeptide, which is then cyclized to a 2,5-diketopiperazine. Subsequent reduction of the two amide bonds, often with powerful reducing agents like LiAlH₄ or NaBH₄/I₂, yields the desired chiral piperazine.[10][11] This approach is particularly effective for generating C₂-symmetric ligands.

  • Strategy B: Asymmetric Hydrogenation of Pyrazines: A more modern and atom-economical approach involves the direct asymmetric hydrogenation of a substituted pyrazine.[12] The aromatic pyrazine ring is first activated, often by N-alkylation to form a pyrazinium salt. This salt is then hydrogenated using a chiral transition metal catalyst (e.g., an Iridium complex with a chiral phosphine ligand), which delivers hydrogen atoms to one face of the ring, thereby establishing the desired stereocenters with high enantioselectivity.[12]

  • Strategy C: Cyclization of Chiral 1,2-Diamines: This strategy builds the piperazine ring from a pre-formed chiral 1,2-diamine precursor.[4][13] A common method involves the reaction of the chiral diamine with a two-carbon electrophile that can react with both nitrogen atoms to close the ring. An elegant variation is the Fukuyama-Mitsunobu cyclization of a nosyl-activated amino alcohol, which proceeds under mild conditions to afford optically pure N-protected piperazines.[14]

G General Synthetic Strategies for Chiral Piperazines cluster_A Strategy A: Chiral Pool cluster_B Strategy B: Asymmetric Hydrogenation cluster_C Strategy C: Diamine Cyclization A1 Chiral α-Amino Acid A2 Diketopiperazine A1->A2 Cyclization A3 C₂-Symmetric Piperazine A2->A3 Reduction B1 Substituted Pyrazine B2 Pyrazinium Salt B1->B2 Activation B3 Chiral Piperazine B2->B3 Chiral Ir Catalyst H₂ Gas C1 Chiral 1,2-Diamine C2 Chiral Piperazine C1->C2 Ring Closure (e.g., with dielectrophile)

Figure 1: Overview of primary synthetic routes to chiral piperazines.

Protocol: Synthesis of a C₂-Symmetric Piperazine from L-Proline

This protocol details the synthesis of a homochiral bicyclic piperazine derived from L-proline, as reported by Periasamy et al., showcasing the chiral pool approach.[10]

Objective: To synthesize (3R,8aS)-3-isopropyl-1,4-dimethylhexahydropyrrolo[1,2-a]piperazine.

Materials:

  • L-Proline methyl ester hydrochloride

  • N-Boc-L-valine

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • TFA (Trifluoroacetic acid)

  • NaBH₄ (Sodium borohydride)

  • Iodine (I₂)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

Part 1: Dipeptide Formation and Cyclization

  • Peptide Coupling: To a solution of L-proline methyl ester hydrochloride (1.0 eq) and N-Boc-L-valine (1.0 eq) in DCM at 0 °C, add DCC (1.1 eq). Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude dipeptide in a 1:1 mixture of TFA and DCM. Stir for 2 hours at room temperature. Remove the solvent and excess TFA via rotary evaporation.

  • Cyclization: Dissolve the resulting amine salt in methanol and heat to reflux for 8 hours to induce cyclization to the diketopiperazine. Concentrate the solvent to yield the crude product. Purify by column chromatography.

Part 2: Diketopiperazine Reduction

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the purified diketopiperazine (1.0 eq) in dry THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (4.0 eq) portion-wise.

  • Iodine Addition: Slowly add a solution of iodine (2.0 eq) in THF to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol. Remove the solvent under reduced pressure. Add saturated sodium bicarbonate solution and extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the final homochiral bicyclic piperazine.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and relative stereochemistry.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.

Metal Complexation

Once the chiral ligand is synthesized and purified, it can be complexed with a variety of transition metals to form the active catalyst.

General Principles: The lone pair of electrons on each nitrogen atom of the piperazine ring can coordinate to a metal center, making the ligand a bidentate 'N,N' donor.[7] The reaction is typically a straightforward displacement of a labile ligand (like a solvent molecule or a halide) from a metal salt precursor. The choice of metal and its ancillary ligands determines the geometry and reactivity of the final complex.[15][16]

G General Metal Complexation Workflow L Chiral Piperazine Ligand (L) C Chiral Metal Complex [M(L)Cl₂] L->C M Metal Precursor (e.g., PdCl₂(MeCN)₂) M->C S Inert Solvent (e.g., DCM, MeCN) S->C Reaction Medium

Figure 2: Schematic of the metal complexation process.

Protocol: Synthesis of a Palladium(II)-Piperazine Complex

Objective: To coordinate the synthesized chiral piperazine with a palladium(II) source.

Materials:

  • Synthesized chiral piperazine ligand

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the chiral piperazine ligand (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous DCM.

  • Add the ligand solution dropwise to the palladium solution at room temperature with stirring.

  • Stir the reaction mixture for 4-6 hours. A color change or precipitation of the complex may be observed.

  • Reduce the solvent volume under vacuum. If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

  • If no precipitate forms, the product can be isolated by recrystallization or precipitation by adding a non-polar solvent.

Characterization of the Complex:

  • FT-IR Spectroscopy: To observe changes in C-N stretching frequencies upon coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions of the metal complex.[17]

  • X-ray Crystallography: The definitive method for determining the precise 3D structure, bond lengths, and coordination geometry of the complex.[16]

Application in Asymmetric Catalysis

The true value of these chiral metal-piperazine complexes is realized in their application as catalysts. The complex facilitates a chemical transformation, and because the catalyst itself is chiral, it directs the formation of a chiral product.

Example Catalytic Cycle: The diagram below illustrates a generic catalytic cycle for an asymmetric transformation. The chiral catalyst [M-L] first coordinates to the substrate. In the resulting intermediate, the chiral ligand L creates a steric and electronic environment that forces the subsequent chemical step (e.g., bond formation) to occur from a specific face, leading to the enantiomerically enriched product. The product is then released, regenerating the catalyst for the next cycle.

G Generic Asymmetric Catalytic Cycle C Chiral Catalyst [M-L*] I1 Catalyst-Substrate Complex C->I1 + Substrate I2 Transition State I1->I2 Transformation P Product Release I2->P P->C - Product Product Chiral Product P->Product Substrate Substrate Substrate->C

Sources

Technical Notes & Optimization

Troubleshooting

removing excess 1,2-dimethylpiperazine from reaction mixtures

Technical Support Center: Reaction Cleanup & Purification Subject: Removal of Excess 1,2-Dimethylpiperazine (1,2-DMP) Ticket ID: #PUR-DMP-001 Status: Open[1] Executive Summary You are likely dealing with a reaction where...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Cleanup & Purification Subject: Removal of Excess 1,2-Dimethylpiperazine (1,2-DMP) Ticket ID: #PUR-DMP-001 Status: Open[1]

Executive Summary

You are likely dealing with a reaction where 1,2-dimethylpiperazine (1,2-DMP) was used as a nucleophile or base.[1] While effective, its removal is complicated by its physicochemical profile: it is a secondary amine (polar), moderately volatile (bp ~148°C ), and highly water-soluble.[1]

If your product is non-polar, a simple acid wash works.[1] However, most users encounter issues because their target product is also basic or acid-sensitive. [1]

This guide prioritizes strategies based on your product's stability and polarity.

Phase 1: Diagnostic & Decision Matrix

Before choosing a protocol, determine the nature of your target product (API).[1]

WorkupDecision Start Start: Product Analysis IsBasic Is your Product Basic? Start->IsBasic IsAcidSensitive Is Product Acid Sensitive? IsBasic->IsAcidSensitive Yes (Amine/Basic) MethodA Method A: Acidic Extraction (Standard) IsBasic->MethodA No (Neutral/Acidic) MethodB Method B: CuSO4 Complexation (The 'Blue' Wash) IsAcidSensitive->MethodB No (Stable but Basic) MethodC Method C: Scavenger Resins (Chemoselective) IsAcidSensitive->MethodC Yes (High Sensitivity) MethodD Method D: Azeotropic Evaporation (Volatility) MethodB->MethodD If fails

Figure 1: Decision matrix for selecting the optimal purification route.

Module 1: Aqueous Extraction Strategies

Protocol A: The pH Swing (For Non-Basic Products)

Best for: Amides, esters, or neutral scaffolds.[1]

The Science: 1,2-DMP has a pKa of approximately 9.0–9.[1]5. By lowering the pH of the aqueous layer to < 4, you protonate the N4-amine, rendering it ionic and water-soluble.[1]

Step-by-Step:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Wash organic layer 3× with 0.5 M or 1.0 M HCl .[1]

    • Note: If your product has acid-labile groups (e.g., Boc, acetals), use 10% Citric Acid (pH ~4) instead of HCl.[1]

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Copper(II) Sulfate Complexation (For Basic Products)

Best for: Basic products that co-extract with 1,2-DMP during acid washes.[1]

The Science: 1,2-DMP is a strong ligand for Copper(II).[1] It forms a water-soluble, deep blue/purple coordination complex with CuSO₄.[1] Many bulky or tertiary amine products coordinate less strongly or are too lipophilic to partition into the water layer.[1]

Step-by-Step:

  • Prepare a saturated aqueous solution of CuSO₄ .

  • Wash your organic layer (DCM is preferred) with the CuSO₄ solution.[1]

  • Observation: The aqueous layer will turn a brilliant royal blue/purple as it pulls the 1,2-DMP out.[1]

  • Repeat the wash until the aqueous layer remains light blue (color of the CuSO₄ source) rather than purple.[1]

  • Perform a final wash with brine to remove residual copper.[1]

Module 2: Solid-Supported Scavenging (Chemoselective)

Best for: High-value intermediates, late-stage synthesis, or when "Protocol B" fails.[1]

The Science: 1,2-DMP contains a secondary amine (N-H).[1] By using a resin functionalized with an electrophile (Isocyanate), you form a covalent urea bond.[1] The impurity becomes tethered to the solid bead, which is then filtered off.[1]

Recommended Resin: PS-Isocyanate (Polystyrene-supported Isocyanate) or PS-Benzaldehyde .[1]

ScavengerMechanism Resin PS-Isocyanate Resin (Solid Bead) Complex Covalent Urea Bond (Trapped on Bead) Resin->Complex + DMP Impurity 1,2-DMP (Solution) Impurity->Complex Nucleophilic Attack Product Pure Product (Remains in Solution) Complex->Product Filtration

Figure 2: Mechanism of covalent capture using isocyanate resins.[1]

Step-by-Step:

  • Calculate excess 1,2-DMP (e.g., if you used 2.0 eq and reacted 1.0 eq, you have 1.0 eq excess).[1]

  • Add 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.[1]

  • Add solvent (DCM or THF) and shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.

  • Filter through a fritted glass funnel or a cotton plug.

  • Rinse the resin cake with solvent to recover any entrained product.[1]

  • Evaporate filtrate.[1]

Module 3: Volatility & Azeotropic Removal

Best for: Large scale reactions where resins are too expensive.[1]

The Science: 1,2-DMP boils at ~148°C. Simple rotary evaporation often fails because the water bath (40°C) is insufficient.[1] However, it forms azeotropes with specific solvents, depressing the effective boiling point and carrying the amine over.[1]

Data Table: Azeotropic Solvents

SolventBoiling PointRoleProtocol Note
Toluene 110°CCarrierForms azeotrope; best general purpose.[1]
Chlorobenzene 131°CHigh-Temp CarrierUse if Toluene fails; requires better vacuum.[1]
Methanol 64.7°CCo-evaporatorRepeated co-evaporation helps move "sticky" amines.[1]

Step-by-Step:

  • Dissolve the crude residue in Toluene (approx 10mL per gram of crude).

  • Concentrate on a rotary evaporator.

  • Repeat 3 times.

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) at 50°C for 4 hours.

Module 4: Troubleshooting & FAQ

Q: I tried chromatography (Silica), but the 1,2-DMP co-elutes or streaks everywhere. A: Secondary amines interact strongly with the acidic silanols on silica gel.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[1] Alternatively, use "Ammoniated Methanol" (7N NH₃ in MeOH) as the polar modifier in your DCM/MeOH gradient.[1] This blocks the silanols, allowing the amine to elute sharply (or separate).[1]

Q: Can I use acetic anhydride to remove it? A: Yes, this is a "Derivatization" strategy.[1] Adding Acetic Anhydride will convert 1,2-DMP into its Acetamide (N-acetyl-1,2-dimethylpiperazine).[1] This removes the basicity and changes the polarity significantly, often making it separable by standard extraction or chromatography.[1] Warning: Ensure your product does not react with acetic anhydride.

Q: My product is water-soluble. How do I get rid of the DMP? A: This is the hardest scenario.

  • Use Scavenger Resins (Module 2). This avoids water entirely.[1]

  • Reverse Phase Chromatography (C18). Use a buffer at pH 3 (Formic acid).[1] The DMP will elute near the void volume (very early) because it is fully protonated and polar, while your organic product likely retains longer.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1,2-Dimethylpiperazine.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Biotage. (n.d.).[1] Scavenging Guide: Removal of Amines. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Not Voodoo X: Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

improving UV detection sensitivity for 1,2-dimethylpiperazine analysis

Topic: Improving UV Detection Sensitivity for 1,2-Dimethylpiperazine (1,2-DMP) Role: Senior Application Scientist Status: Online | Ticket ID: #DMP-UV-OPT Welcome to the Analytical Method Development Support Center. You h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving UV Detection Sensitivity for 1,2-Dimethylpiperazine (1,2-DMP) Role: Senior Application Scientist Status: Online | Ticket ID: #DMP-UV-OPT

Welcome to the Analytical Method Development Support Center.

You have reached the specialized support tier for aliphatic amine analysis. Based on your inquiry regarding 1,2-dimethylpiperazine (1,2-DMP) , you are likely facing low sensitivity or baseline instability.

This is a known physicochemical limitation of the analyte, not necessarily an instrument failure. 1,2-DMP lacks a chromophore (conjugated


-system), meaning it has negligible UV absorbance above 200 nm.

This guide provides two validated pathways to solve this: Optimized Direct UV (for high concentrations) and Derivatization (for trace analysis).

Part 1: The Chemical Constraint

Before optimizing, you must verify your specific isomer structure.

  • Analyte: 1,2-Dimethylpiperazine (CAS: 1736-05-6 / 25057-77-6).

  • Structure: This molecule typically contains one tertiary amine (N1-methylated) and one secondary amine (N4-unsubstituted).

  • The Problem: The molecule consists only of C-C, C-H, C-N, and N-H sigma bonds. These transitions (

    
    ) occur in the vacuum UV range (<185 nm). The only accessible transition is the 
    
    
    
    (lone pair excitation) around 190-210 nm, which is weak and prone to solvent interference.
Part 2: Decision Matrix (Method Selection)

Use the following logic flow to determine the correct approach for your sensitivity requirements.

MethodSelection Start Required Sensitivity (LOD) HighConc > 100 µg/mL (Purity/Assay) Start->HighConc High Level Trace < 10 µg/mL (Residue/Impurity) Start->Trace Low Level DirectUV Path A: Direct UV (200-210 nm) HighConc->DirectUV Deriv Path B: Derivatization (254 nm or Fluorescence) Trace->Deriv Constraints Check Mobile Phase Transparency DirectUV->Constraints Reagent Select Reagent: Fmoc-Cl or Dansyl-Cl Deriv->Reagent

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Part 3: Path A - Optimization of Direct UV (200–210 nm)

Applicability: Raw material assay, high-concentration dissolution testing.

If you must use direct UV, you are operating at the "energy edge" of the detector. Success depends entirely on the transparency of your mobile phase .

Critical Protocol Parameters
ParameterRecommendationScientific Rationale
Wavelength 200 nm - 210 nm The amine lone pair (

) absorption drops to near zero >215 nm.
Organic Modifier Acetonitrile (HPLC Grade) UV Cutoff is 190 nm. Do not use Methanol , which absorbs strongly up to 205 nm, causing massive baseline drift.
Buffer Selection Phosphate (20-50 mM) Phosphate is transparent at 200 nm. Avoid Acetate or Formate buffers (cutoff >210 nm) which will mask the peak.
pH Control pH > 7.0 (e.g., pH 7.5) At low pH, the amine is protonated (

), stabilizing the lone pair and reducing UV absorbance further. Higher pH keeps the amine free.
Column C18 (Base Deactivated) High pH requires a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) to prevent silica dissolution.

Troubleshooting Direct UV:

  • Issue: Negative peaks or baseline dips.

    • Root Cause: The sample solvent absorbs less than the mobile phase.

    • Fix: Dissolve the sample in the mobile phase, not in pure organic solvent.

  • Issue: Noisy baseline.

    • Fix: Switch to "Far UV" grade Acetonitrile. Ensure the lamp has <500 hours of usage; deuterium output at 200 nm degrades first.

Part 4: Path B - Pre-Column Derivatization (The Gold Standard)

Applicability: Impurity profiling, biological samples, cleaning validation.

To achieve high sensitivity, we must attach a chromophore to the secondary amine (N4 position) of 1,2-DMP. We recommend Fmoc-Cl (9-Fluorenylmethyl chloroformate) due to its high reactivity with secondary amines and dual UV/Fluorescence capability.

The Fmoc-Cl Protocol

Mechanism: Fmoc-Cl undergoes nucleophilic attack by the secondary amine of 1,2-DMP under alkaline conditions to form a stable carbamate.

FmocReaction Reagents 1,2-DMP + Fmoc-Cl (Borate Buffer pH 9) Intermediate Nucleophilic Attack (N4 Position) Reagents->Intermediate Product Fmoc-DMP Derivative (UV Active @ 265nm) Intermediate->Product Byproduct Fmoc-OH (Hydrolysis Interference) Intermediate->Byproduct Competing Hydrolysis

Figure 2: Reaction pathway for Fmoc-Cl derivatization of 1,2-dimethylpiperazine.

Step-by-Step Workflow
  • Preparation:

    • Sample: Dissolve 1,2-DMP in Borate Buffer (0.2 M, pH 9.0).

    • Reagent: Prepare 5 mM Fmoc-Cl in dry Acetonitrile.

  • Reaction:

    • Mix 200 µL Sample + 200 µL Reagent.

    • Vortex and incubate at 40°C for 10 minutes . (Secondary amines react slower than primary; mild heat ensures completion).

  • Quenching (Critical):

    • Add 20 µL of Adamantanamine or Glycine solution.

    • Why? Fmoc-Cl hydrolyzes to Fmoc-OH, which elutes near the analyte. Quenching reacts away excess Fmoc-Cl to prevent ongoing hydrolysis and stabilizes the baseline.

  • Analysis:

    • Inject onto C18 column.

    • Detection: UV at 265 nm (Fmoc max) or Fluorescence (Ex 265 nm / Em 315 nm).

Part 5: Troubleshooting & FAQs

Q1: Why can't I use Dansyl Chloride (Dns-Cl)? A: You can. Dansyl chloride is a valid alternative (Sulfonamide formation). However, Dns-Cl requires longer reaction times (often 30-60 mins at 60°C) and darker conditions. Fmoc is generally faster and offers lower Limits of Detection (LOD) if you have a Fluorescence detector available.

Q2: I see a massive peak at the start of my chromatogram after derivatization. A: This is likely Fmoc-OH (the hydrolysis byproduct).

  • Fix: Optimize your gradient. Start with a lower organic % (e.g., 20% ACN) to separate the polar Fmoc-OH from the more hydrophobic Fmoc-DMP derivative.

  • Fix: Use a pentane extraction step (liquid-liquid extraction) to remove the Fmoc-OH before injection if the interference is severe.

Q3: Can I derivatize 1,4-dimethylpiperazine? A: No. 1,4-dimethylpiperazine has two tertiary amines (methyl groups on both nitrogens). It has no displaceable hydrogen atom to react with Fmoc-Cl or Dns-Cl. For 1,4-DMP, you are forced to use Direct UV (Path A) or Mass Spectrometry.

Q4: My derivative peak area is not linear with concentration. A: Check your pH. The reaction releases HCl. If your buffer capacity is too low, the pH drops, and the amine becomes protonated (unreactive). Increase the molarity of your Borate buffer to >0.2 M.

References
  • BenchChem. (2025).[1][2][3] HPLC Analysis of Amino Acids Following Pre-Column Derivatization. Retrieved from 2

  • Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from 4

  • National Institutes of Health (PMC). (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. Retrieved from 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Determination of Enantiomeric Excess (ee) of (R)-1,2-Dimethylpiperazine

Executive Summary & Decision Matrix The determination of enantiomeric excess (ee) for (R)-1,2-dimethylpiperazine presents a specific analytical challenge due to the molecule's lack of a UV-active chromophore and its high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The determination of enantiomeric excess (ee) for (R)-1,2-dimethylpiperazine presents a specific analytical challenge due to the molecule's lack of a UV-active chromophore and its high polarity. Unlike aromatic amines, this aliphatic heterocycle is invisible to standard UV detection and retains poorly on conventional C18 columns.

This guide compares three industry-validated protocols. Method A (Chiral GC) is the "Gold Standard" for volatile intermediates, offering direct analysis without derivatization. Method B (Derivatization-HPLC) is the preferred route for GMP environments requiring high sensitivity and UV validation. Method C (NMR) serves as a rapid, column-free structural confirmation.

Quick Selection Guide
RequirementRecommended MethodWhy?
Routine QC / High Throughput Method A: Chiral GC Direct injection (FID); no sample prep; lowest cost per run.
Trace Impurity / GMP Release Method B: Derivatization HPLC High sensitivity (UV); robust validation; standard HPLC equipment.
Early R&D / No Standards Method C: Mosher's NMR No reference standards required; confirms absolute configuration.

The Analytical Challenge: 1,2-Dimethylpiperazine

The target molecule contains two nitrogen atoms: a tertiary amine at position 1 (


) and a secondary amine at position 4 (

). The chiral center resides at

.
  • Chromophore Absence: The molecule has no

    
    -systems, rendering it invisible to UV detectors (254 nm) without modification.
    
  • Basicity: The secondary amine (

    
    ) causes severe peak tailing on silica-based columns unless mobile phases are heavily buffered.
    
  • Derivatization Site: Chemical modification targets the nucleophilic

    
     position.
    

Comparative Analysis of Methods

Method A: Direct Chiral Gas Chromatography (The Gold Standard)

Mechanism: This method utilizes a cyclodextrin-based capillary column. The hydrophobic cavity of the cyclodextrin interacts differentially with the (R) and (S) enantiomers of the volatile piperazine. Detection is achieved via Flame Ionization Detection (FID), which responds to the carbon content and requires no chromophore.

Protocol:

  • Column:

    
    -Cyclodextrin derivatives (e.g., Rt-bDEXse or Cyclosil-B), 30m x 0.25mm x 0.25µm.
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 5°C/min to 160°C

    • Hold: 5 mins at 160°C.

  • Detector: FID at 280°C.

Performance Data:

  • Resolution (

    
    ):  Typically > 2.5 (Baseline separation).
    
  • LOD: ~10 ppm.

  • Pros: No sample preparation; separates diastereomers (cis/trans) and enantiomers simultaneously.

  • Cons: Requires dedicated GC column; amine tailing can occur if the column is old.

Method B: Pre-column Derivatization + Chiral HPLC

Mechanism: Since the molecule is UV-invisible, we attach a "UV-tag" to the


 position. 3,5-Dinitrobenzoyl chloride (DNB-Cl)  is the reagent of choice. It reacts rapidly to form a stable amide, introducing a strong chromophore and increasing the molecule's interaction capability with polysaccharide-based Chiral Stationary Phases (CSPs).

Protocol:

  • Derivatization:

    • Mix 10 mg sample + 20 mg

      
       in 1 mL THF/Water (1:1).
      
    • Add 15 mg 3,5-Dinitrobenzoyl chloride .

    • Shake at RT for 15 mins (Solution turns yellow).

    • Quench with 100 µL dimethylamine (removes excess DNB-Cl).

    • Dilute with Mobile Phase and filter.[1]

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose-based), 250 x 4.6 mm, 5µm.

  • Mobile Phase: Hexane : Ethanol (80:20 v/v). Note: Standard normal phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (DNB absorption max).

Performance Data:

  • Resolution (

    
    ):  Typically > 3.0.
    
  • Selectivity (

    
    ):  High, due to 
    
    
    
    interactions between the DNB group and the amylose phenylcarbamates.
  • Pros: Extremely sensitive (UV); utilizes standard HPLC; DNB derivative is stable.

  • Cons: Requires chemical handling; excess reagent peak must be identified.

Method C: -NMR with Mosher's Acid Chloride

Mechanism: This method converts the enantiomers into diastereomers using a chiral derivatizing agent, (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride
(Mosher's Acid Chloride). The distinct magnetic environments of the

group in the resulting diastereomers allow for quantification via

-NMR.

Protocol:

  • Reaction:

    • Dissolve 5 mg sample in 0.6 mL

      
       (in an NMR tube).
      
    • Add 3.0 eq. Pyridine (base).[2]

    • Add 1.2 eq. (R)-(-)-Mosher's Acid Chloride.

    • Shake for 10 mins.

  • Acquisition:

    • Run

      
      -NMR (no decoupling needed).
      
    • Observe

      
       region (-68 to -72 ppm).
      
  • Calculation: Integrate the two

    
     singlets. 
    
    
    
    .

Performance Data:

  • Separation: Peaks typically separated by 0.05 - 0.15 ppm.

  • Pros: "Absolute" method (no reference standard needed); fast for organic chemists.

  • Cons: Low sensitivity (requires mg quantities); expensive reagent; requires NMR time.

Visualized Workflows

Figure 1: Method Selection Decision Tree

DecisionTree Start Sample: (R)-1,2-Dimethylpiperazine CheckVol Is the sample volatile & thermal stable? Start->CheckVol CheckUV Is UV detection MANDATORY (GMP)? CheckVol->CheckUV No / Unsure MethodA METHOD A: Chiral GC (Cyclodextrin Column) Direct Injection CheckVol->MethodA Yes (Recommended) MethodB METHOD B: Deriv-HPLC (DNB-Cl + Chiralpak) High Sensitivity CheckUV->MethodB Yes MethodC METHOD C: 19F-NMR (Mosher's Acid) Quick Check CheckUV->MethodC No (R&D only)

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory constraints and sample nature.

Figure 2: Derivatization Reaction Pathway (Method B)

ReactionScheme Reactant 1,2-Dimethylpiperazine (UV Invisible) Intermediate Transition State (Base Catalyzed) Reactant->Intermediate + NaHCO3 Reagent 3,5-Dinitrobenzoyl Chloride (DNB-Cl) Reagent->Intermediate Product N-DNB-Piperazine Derivative (Strong UV @ 254nm) Intermediate->Product - HCl

Caption: Chemical pathway for transforming the UV-invisible piperazine into a UV-active amide for HPLC detection.

Summary of Comparative Data

The following table synthesizes experimental expectations based on standard piperazine analysis protocols.

FeatureMethod A: Chiral GCMethod B: HPLC (DNB-Deriv)Method C: Mosher's NMR
Primary Detector FID (Universal Carbon)UV-Vis (254 nm)NMR Probe (

)
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction)15 mins (In-tube reaction)
Limit of Detection Moderate (10-50 ppm)Excellent (< 1 ppm) Poor (> 1000 ppm)
Chiral Resolution High (

)
Very High (

)
Moderate (

dependent)
Cost Per Sample Low High (Columns + Reagents)High (Solvents + Instrument time)
Best Use Case Process Control / In-processFinal Product ReleaseStructure Elucidation

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2] Journal of Chromatography A. Link

  • Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: 3,5-Dinitrobenzoyl chloride applications.Link

  • Hoye, T. R., et al. (2007). Mosher’s Method for the Determination of Absolute Configuration.[2][3][4] Nature Protocols. Link

  • Phenomenex. (2024). Chiral HPLC Separation Strategies for Amines.Link

  • Daicel Corporation. (2023). Application Note: Separation of Piperazine Derivatives on Chiralpak IG.Link

Sources

Comparative

Comparative Guide: LC-MS/MS Fragmentation of 1,2-Dimethylpiperazine Derivatives

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core linker in kinase inhibitors, antipsychotics, and antihistamines. However, the structural elucidation of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core linker in kinase inhibitors, antipsychotics, and antihistamines. However, the structural elucidation of substituted piperazines—specifically distinguishing between regioisomers like 1,2-dimethylpiperazine (1,2-DMP) and its symmetric counterpart 1,4-dimethylpiperazine (1,4-DMP) —presents a distinct analytical challenge.

This guide provides a technical comparison of the fragmentation behaviors of 1,2-dimethylpiperazine derivatives against their 1,4-isomers. By leveraging specific ring-opening mechanisms and diagnostic ion monitoring, researchers can confidently assign regiochemistry without resorting to time-consuming NMR isolation.

Part 1: The Mechanistic Baseline

Structural Context

In 1,2-dimethylpiperazine, the asymmetry introduced by the C2-methyl group creates unique electronic environments for the two nitrogen atoms (


 and 

). Unlike the symmetric 1,4-isomer (where both nitrogens are chemically equivalent), the 1,2-isomer directs fragmentation through specific

-cleavage pathways that are sterically and electronically distinct.
Fragmentation Mechanisms (ESI-MS/MS)

The fragmentation of piperazine rings under Electrospray Ionization (ESI) is dominated by two competing mechanisms:

  • Ring Opening via

    
    -Cleavage:  The protonated nitrogen triggers homolytic or heterolytic cleavage of the adjacent C-C or C-N bond.
    
  • Retro-Diels-Alder (RDA) Reaction: A concerted mechanism leading to the loss of neutral alkene fragments (e.g., ethene or propene).

Comparative Overview
Feature1,2-Dimethylpiperazine (Target)1,4-Dimethylpiperazine (Alternative)
Symmetry Asymmetric (

)
Symmetric (

/Conformational)
Major Neutral Loss Loss of Propene (

, -42 Da)
Loss of Ethene (

, -28 Da)
Diagnostic Immonium

56,

70

44,

58
Stability Lower (Steric strain at C2)Higher (Less steric strain)

Part 2: Comparative Fragmentation Analysis

The "Fingerprint" Differentiation

The most reliable method to distinguish these isomers is the analysis of the immonium ion series generated at medium-to-high collision energies (20–40 eV).

1,2-Dimethylpiperazine (1,2-DMP)
  • Mechanism: Protonation occurs preferentially at the less sterically hindered

    
    . However, protonation at 
    
    
    
    leads to a critical cleavage between
    
    
    and
    
    
    .
  • Key Fragment (

    
     70):  The retention of the C2-methyl group on the charged nitrogen fragment generates a heavier immonium ion (
    
    
    
    ).
  • Secondary Fragment (

    
     56):  Represents the unsubstituted side of the ring (
    
    
    
    ).
1,4-Dimethylpiperazine (1,4-DMP)[1]
  • Mechanism: Due to symmetry, cleavage at any position adjacent to a nitrogen yields identical initial fragments.

  • Key Fragment (

    
     58):  The primary fragment is the N-methylated immonium ion (
    
    
    
    ).
  • Absence of

    
     70:  The 1,4-isomer cannot generate the 
    
    
    
    70 fragment through standard single-bond cleavage without complex rearrangements.
Data Summary Table

Table 1: Diagnostic Ion Comparison for Precursor



Diagnostic Ion (

)
1,2-DMP Relative Abundance1,4-DMP Relative AbundanceMechanistic Origin
115 ParentParent

98 HighLow/AbsentLoss of

(favored in 1,2-DMP due to proximity of Me to N)
72 MediumHigh (Base Peak) Loss of

(Aziridinium formation)
70 High (Diagnostic) AbsentRing cleavage retaining C2-Methyl
58 LowHigh

(Symmetric cleavage)
44 MediumHigh

Part 3: Visualization of Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways. Note how the C2-methyl group in 1,2-DMP forces a specific cleavage resulting in the unique


 70 ion.

FragmentationPathway Parent [M+H]+ Precursor (m/z 115) DMP12 1,2-DMP (Asymmetric) Parent->DMP12 Isomer A DMP14 1,4-DMP (Symmetric) Parent->DMP14 Isomer B Frag70 Fragment m/z 70 (C2-Methyl Retained) DMP12->Frag70 C2-C3 Cleavage (Diagnostic) Frag56 Fragment m/z 56 (Unsubstituted Side) DMP12->Frag56 C5-C6 Cleavage Frag58 Fragment m/z 58 (N-Methyl Immonium) DMP14->Frag58 Symmetric Cleavage Frag72 Fragment m/z 72 (Loss of C2H3N) DMP14->Frag72 Ring Opening

Figure 1: Divergent fragmentation pathways of dimethylpiperazine isomers. The red path highlights the diagnostic cleavage for 1,2-DMP.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating protocol. This method utilizes a generic gradient suitable for polar basic compounds.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (recommended for high polarity).

    • Why: CSH provides better peak shape for basic amines under acidic conditions than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 40% B over 5 minutes (Piperazines are polar and elute early).

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (Ensure complete desolvation of polar droplets).

  • Collision Gas: Argon (1.5 mTorr).

  • Collision Energy (CE): Ramp 15–35 eV.

    • Why: A CE ramp ensures you capture both the fragile parent ion survival and the deep fragmentation required for the immonium series.

Analytical Workflow (Decision Tree)

Workflow Start Start: Unknown Piperazine Derivative Step1 Perform MS1 Scan Check [M+H]+ Start->Step1 CheckMass Is m/z = 115? Step1->CheckMass Step2 Acquire Product Ion Scan (CE 30eV) CheckMass->Step2 Yes CheckFrag Check Diagnostic Ions Step2->CheckFrag Result12 Identify: 1,2-Dimethylpiperazine CheckFrag->Result12 Major Peak m/z 70 Minor m/z 98 Result14 Identify: 1,4-Dimethylpiperazine CheckFrag->Result14 Major Peak m/z 58 Major Peak m/z 72

Figure 2: Decision logic for assigning piperazine regiochemistry based on MS/MS data.

Part 5: Troubleshooting & Optimization

  • Co-elution Issues: If 1,2-DMP and 1,4-DMP are present in the same mixture, they may co-elute on standard C18 columns.

    • Solution: Switch to a PFP (Pentafluorophenyl) column. The specific interaction between the PFP ring and the dispersed charge on the piperazine nitrogens often resolves these regioisomers.

  • In-Source Fragmentation: Piperazines are labile. If you see high abundance of fragments in the MS1 scan, lower the Declustering Potential (DP) or Cone Voltage .

  • H/D Exchange: To definitively confirm the number of exchangeable protons (and thus distinguish N-methyl from C-methyl), perform the experiment using

    
     in the mobile phase.
    
    • 1,4-DMP: 0 exchangeable protons (Both N are methylated). Mass shift = 0.[3]

    • 1,2-DMP: 1 exchangeable proton (Secondary amine). Mass shift = +1 Da.

References

  • NIST Mass Spectrometry Data Center. Piperazine, 1,4-dimethyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Welz, A., et al. (2021).[4][5][6] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[5][7] Molecules, 26(24), 7626. [Link]

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues.[2][3][8][9][10] Journal of Chinese Mass Spectrometry Society.[2] [Link]

  • Badal, S., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[8] Drug Testing and Analysis.[4][6][7] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Piperazine Dihydrochloride Hydrates

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of piperazine dihydrochloride hydrates. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of piperazine dihydrochloride hydrates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to quality control and characterization.

Introduction: The Analytical Challenge of a Hygroscopic Hydrate

Piperazine dihydrochloride (C₄H₁₀N₂·2HCl) is a key pharmaceutical intermediate. Its chemical identity, purity, and stoichiometry are critical quality attributes. The compound's propensity to form hydrates (C₄H₁₀N₂·2HCl·xH₂O) and its hygroscopic nature present a significant analytical challenge. An inaccurate determination of its elemental composition can lead to errors in dosage calculations, impurity profiling, and overall drug product safety.

The core issue is the variability of water content. Traditional elemental analysis, primarily Carbon, Hydrogen, and Nitrogen (CHN) analysis, quantifies total hydrogen, making it impossible to distinguish between hydrogen from the organic molecule and hydrogen from water without additional information. This guide will dissect the appropriate methodologies to deconstruct this ambiguity, ensuring accurate characterization.

Core Methodologies: A Comparative Overview

The accurate elemental analysis of piperazine dihydrochloride hydrate is not achieved by a single technique but by a synergistic application of methods. We will compare the gold-standard combustion analysis with essential complementary techniques and modern standards for impurity testing.

Analytical Technique Primary Application Strengths Limitations Regulatory Context
CHN Combustion Analysis Determination of C, H, N, S percentages.High precision, well-established, cost-effective for core elements.[1][2]H-value is skewed by water content; not suitable for metals or halogens.Foundational for establishing empirical formula.
Karl Fischer Titration Direct and specific quantification of water content.Gold-standard for water determination; high accuracy and precision.[3]Only measures water; requires a separate instrument.Specified in USP General Chapter <921> for water determination.[4]
Inductively Coupled Plasma (ICP-MS/OES) Quantification of trace elemental impurities (metals).Extremely sensitive (ppb/ppm levels), multi-element capability.[5][6]Higher equipment cost; does not provide C, H, N, O data.Mandated by ICH Q3D and USP <232>/<233> for new drug products.[7][8]
Ion Chromatography (IC) Quantification of Chloride (Cl⁻) content.Direct and accurate measurement of halide counter-ions.Primarily for anionic species; separate analysis required.Referenced in USP General Chapter <191> for Chloride identification.[4]

Strategic Analytical Workflow

A robust analysis requires a multi-step approach to address both the organic composition and the inorganic components (water, impurities). The following workflow ensures all aspects of the material's quality are assessed.

G cluster_0 Part 1: Stoichiometry & Purity cluster_1 Part 2: Elemental Impurities Sample Piperazine Dihydrochloride Hydrate Sample KF Karl Fischer Titration (USP <921>) Sample->KF CHN Hygroscopic CHN Analysis Sample->CHN Water Determine % H₂O KF->Water CHN_Data Obtain Experimental %C, %H, %N CHN->CHN_Data Calc Calculate %C, %H, %N on Anhydrous Basis Water->Calc CHN_Data->Calc Compare Compare with Theoretical Values Calc->Compare Sample2 Piperazine Dihydrochloride Hydrate Sample Digestion Microwave Digestion (e.g., in HNO₃/HCl) Sample2->Digestion ICP ICP-MS Analysis (USP <233>) Digestion->ICP Impurity_Data Quantify Trace Metals (Pb, As, Ni, etc.) ICP->Impurity_Data Compare_ICH Compare with ICH Q3D Limits Impurity_Data->Compare_ICH

Caption: Strategic workflow for comprehensive analysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in checks and adherence to international standards to ensure trustworthiness and accuracy.

Protocol 1: Water Content Determination via Karl Fischer Titration
  • Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and alcohol. It is the most accurate way to determine the water of hydration.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Methodology (Volumetric):

    • System Preparation: Fill the titrator with a suitable Karl Fischer reagent (e.g., Hydranal-Composite 5) and standardize it using a certified water standard or disodium tartrate dihydrate. The system must be conditioned to a dry, stable endpoint.

    • Sample Preparation: Accurately weigh approximately 100-150 mg of the piperazine dihydrochloride hydrate sample directly into the titration vessel.

    • Titration: Initiate the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.

    • Calculation: The instrument's software calculates the percentage of water based on the sample weight and the volume of titrant consumed.

    • Quality Control: Perform the analysis in triplicate. The relative standard deviation (RSD) should be ≤ 2.0%.

Protocol 2: CHN Analysis for Hygroscopic Samples
  • Principle: The sample is combusted at high temperature (~1000°C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified with a thermal conductivity detector (TCD).[9] For hygroscopic materials, sample handling is paramount to prevent atmospheric moisture absorption.[10]

  • Instrumentation: CHN Elemental Analyzer.

  • Methodology:

    • Atmospheric Control: Perform all sample weighing and encapsulation inside a glove box with a controlled inert atmosphere (e.g., Nitrogen or Argon) and low humidity (<10% RH).

    • Sample Preparation: a. Accurately weigh 1-3 mg of the sample onto a microbalance. b. Transfer the weighed sample into a heavy-walled tin capsule. c. Using specialized pliers, cold-weld the tin capsule to create a complete hermetic seal.[10] This step is critical to isolate the sample from the atmosphere.

    • Instrument Calibration: Calibrate the instrument using a certified standard, such as acetanilide or sulfanilamide, that covers the expected C, H, and N percentage range of the sample.

    • Analysis: Introduce the sealed capsule into the instrument's autosampler. The analysis proceeds automatically.

    • Data Processing: a. Record the experimental percentages for C, H, and N. b. Using the water percentage obtained from Karl Fischer analysis (Protocol 1), correct the experimental %H and calculate the elemental composition on an anhydrous basis.

Protocol 3: Elemental Impurity Analysis via ICP-MS
  • Principle: The sample is digested in strong acid and introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. This method is mandated by the ICH Q3D guideline for controlling potentially toxic elemental impurities.[7]

  • Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).

  • Methodology:

    • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 200-500 mg of the sample into a clean microwave digestion vessel. b. Add 5-10 mL of high-purity nitric acid (and potentially hydrochloric acid to stabilize certain elements).[11] c. Seal the vessel and place it in a microwave digestion system. Run a program that ramps the temperature and pressure to completely dissolve the sample. This is safer and more efficient than open-vessel digestion.[11]

    • Dilution: After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. The final acid concentration should typically be 1-5%.

    • Instrument Calibration: Prepare a series of calibration standards containing all 24 elements specified in ICH Q3D at concentrations bracketing the Permitted Daily Exposure (PDE) limits.[8]

    • Analysis: Analyze the prepared sample solution. An internal standard should be used to correct for matrix effects and instrument drift.

    • Validation & QC: The method must be validated according to ICH Q2(R1) and USP <233> guidelines, including assessments of accuracy (spike recovery), precision, specificity, and limits of quantification.[5][12]

Data Interpretation: Unveiling the True Composition

The true power of this guide lies in integrating the data from multiple analyses. Let's consider a hypothetical sample.

Step 1: Determine Water Content

  • Karl Fischer analysis shows the sample contains 9.1% water .

This value is consistent with a monohydrate. The theoretical water content for piperazine dihydrochloride monohydrate (C₄H₁₄Cl₂N₂O, MW: 177.07 g/mol ) is (18.015 / 177.07) * 100 = 10.17% . The experimental value is close, with the difference potentially due to slight non-stoichiometry or surface moisture.

Step 2: Compare Theoretical vs. Experimental CHN Data

The table below shows the theoretical elemental percentages for different forms of piperazine dihydrochloride.

Compound Form Formula MW ( g/mol ) % C % H % N % Cl % O (by diff.)
AnhydrousC₄H₁₂Cl₂N₂159.0630.207.6017.6144.580.00
MonohydrateC₄H₁₄Cl₂N₂O177.07[13]27.127.9615.8140.049.03
DihydrateC₄H₁₆Cl₂N₂O₂195.0824.628.2614.3536.3416.40

Step 3: Correct Experimental Data

  • Raw CHN analysis of our hypothetical sample gives: C = 27.05%, H = 7.91%, N = 15.75%.

  • The raw %H includes hydrogen from both the molecule and the 9.1% water.

  • Hydrogen from water = (9.1 g H₂O / 100 g sample) * (2.016 g H / 18.015 g H₂O) = 1.02%

  • Corrected %H (anhydrous basis) = (%H_raw - %H_water) / (1 - %water_fraction) = (7.91 - 1.02) / (1 - 0.091) = 7.58%

  • Corrected %C (anhydrous basis) = %C_raw / (1 - %water_fraction) = 27.05 / 0.909 = 29.76%

  • Corrected %N (anhydrous basis) = %N_raw / (1 - %water_fraction) = 15.75 / 0.909 = 17.33%

Comparison of Corrected Data to Anhydrous Theory:

ElementCorrected Experimental (%)Theoretical Anhydrous (%)Deviation
C29.7630.20-1.5%
H7.587.60-0.3%
N17.3317.61-1.6%

The corrected experimental values are in close agreement with the theoretical values for the anhydrous compound, confirming the sample's identity and purity.

Chemical Structure Visualization

Caption: Formation of piperazine dihydrochloride hydrate.

Conclusion and Recommendations

The elemental analysis of piperazine dihydrochloride hydrate cannot be reliably performed with a single technique. A multi-faceted approach is mandatory for accurate characterization and regulatory compliance.

  • For Routine Quality Control: A combination of Karl Fischer titration for water content and standard CHN analysis is sufficient to confirm identity, purity, and stoichiometry. The results should always be calculated and reported on an anhydrous basis as specified by pharmacopeias.[4]

  • For Regulatory Submissions and Full Characterization: The analytical package must be expanded to include ICP-MS or ICP-OES for trace elemental impurity analysis in accordance with ICH Q3D guidelines.[7][11] Additionally, techniques like ion chromatography should be used to confirm the chloride counter-ion concentration.

  • Key Insight: The hygroscopic nature of the material necessitates stringent sample handling protocols, such as the use of an inert atmosphere glove box and hermetically sealed capsules for CHN analysis, to prevent skewed results.[10] Failure to control for atmospheric moisture is the most common source of error in analyzing such compounds.

By integrating these methodologies and understanding the rationale behind them, researchers can ensure the data generated is accurate, reliable, and compliant with global pharmaceutical standards.

References

  • FENG Xue, HU Yanchen, WANG Yamin, CHEN Lei, ZHU Li. (2025). Method Development and Validation for the Detection of Elemental Impurities in Drugs. HERALD OF MEDICINE, 44(2), 213-222. [Link]

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Contract Laboratory. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • Aleluia, A. C. M., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Spectrochimica Acta Part B: Atomic Spectroscopy, 205, 106689. [Link]

  • U.S. Pharmacopeia. (2025). Piperazine Dihydrochloride USP 2025. USP-NF. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Applied Pharmaceutics, 13(5), 239-251. [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine dihydrochloride hydrate. PubChem. [Link]

  • Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride. [Link]

  • Çınar, İ., & Küçükgüzel, İ. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • Scribd. (n.d.). Piperazine Titration k33. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O). [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. [Link]

  • ResearchGate. (2019). CHN analyzer. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dimethylpiperazine Dihydrochloride Hydrate

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1,2-Dimethylpiperazine dihydrochloride hydrate. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1,2-Dimethylpiperazine dihydrochloride hydrate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, creating a self-validating system of protocols you can trust.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

1,2-Dimethylpiperazine dihydrochloride hydrate, like many piperazine derivatives, is not a benign substance. Its hazard profile necessitates a comprehensive approach to personal protection. The primary risks are not always immediately apparent, making adherence to strict protocols critical. The principal dangers are corrosivity, its potential as a potent sensitizer, and acute toxicity.[1][2][3]

The core danger lies in its ability to cause sensitization.[4][5] After an initial exposure, even minute, subsequent exposures can trigger severe allergic reactions, including occupational asthma, which can be delayed by hours.[4][5] This is why preventing initial exposure through engineering controls and PPE is paramount.

Table 1: Hazard Profile of 1,2-Dimethylpiperazine Dihydrochloride Hydrate and Related Piperazines

Hazard ClassificationDescriptionRationale and Key Considerations
Skin Corrosion Causes severe skin burns and damage.[2][6][7]The dihydrochloride salt can be corrosive upon contact, especially with moisture. This necessitates robust skin protection.
Serious Eye Damage Causes serious, potentially irreversible eye damage.[2][6][7]Direct contact with the solid or solutions can lead to severe burns and blindness. Eye protection is non-negotiable.[6]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5]This is a critical hazard. Inhalation of dust can lead to chronic respiratory issues. All handling of the solid powder must be done in a way that prevents aerosolization.
Skin Sensitization May cause an allergic skin reaction.[1][2][8]Repeated or prolonged contact can lead to allergic dermatitis, where future contact causes rashes and itching.[4][8]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3]The compound is readily absorbed and can be harmful. While the LD50 may be moderate, the combination of hazards warrants treating it as highly toxic.[9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified above. A multi-layered approach is essential to protect all potential routes of exposure.

Respiratory Protection: A Non-Negotiable Control

Due to its classification as a respiratory sensitizer, inhalation of 1,2-Dimethylpiperazine dihydrochloride hydrate dust must be avoided.[2][4]

  • Primary Control: Always handle the solid compound within a certified chemical fume hood.[6][7] This provides the primary engineering control to contain and exhaust dust particles.

  • Secondary Control: For spill cleanup or in situations where ventilation may be inadequate, a NIOSH-approved respirator is mandatory.[8][10] A half-face or full-face respirator equipped with P100 (particulate) cartridges is the minimum requirement.[11]

Eye and Face Protection: Preventing Irreversible Damage

The corrosive nature of this compound demands stringent eye protection.[6][7]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required at all times.[10][12][13]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[1][14] Contact lenses should not be worn as they can trap chemicals against the eye.[12]

Skin and Body Protection: A Barrier Against Corrosion and Sensitization

Protection against skin contact is crucial to prevent burns, allergic reactions, and toxic absorption.[8][15]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[14] For prolonged handling or immersion, consider heavier-duty gloves like neoprene. Always double-glove when handling the pure solid. Inspect gloves for any signs of damage before use and change them frequently.[10]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) should be worn over the lab coat.[9][10] Contaminated work clothing must never be taken home.[4][8]

  • Footwear: Closed-toe shoes are mandatory. For handling large quantities or during spill response, chemical-resistant boots should be used.[12][14]

Table 2: PPE Requirements by Laboratory Task

TaskMinimum Required PPERecommended Enhanced PPE
Weighing Solid Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesChemical-Resistant Apron, Face Shield
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash GogglesFace Shield, Chemical-Resistant Apron
Transferring Solutions Nitrile Gloves, Lab Coat, Chemical Splash GogglesFace Shield
Spill Cleanup Double Nitrile/Neoprene Gloves, Chemical-Resistant Coveralls, Chemical Splash Goggles, RespiratorFull-Face Respirator, Chemical-Resistant Boots

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Preparation and Engineering Controls
  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[8][12]

Step 2: Donning PPE

Follow the correct sequence to ensure a proper seal and avoid contamination:

  • Lab Coat or Coveralls

  • Inner Gloves

  • Chemical Splash Goggles and/or Face Shield

  • Outer Gloves (tuck lab coat sleeves into gloves)

Step 3: Chemical Handling
  • Minimize Dust: When weighing the solid, use a spatula to carefully transfer small amounts. Avoid dropping or pouring the powder, which can create airborne dust.[16]

  • Controlled Dissolution: To make a solution, add the solid to the solvent slowly. Do not add solvent to the solid, as this can cause splashing.

  • Containment: Keep all containers of the chemical sealed when not in immediate use.

Step 4: Doffing PPE and Decontamination

This process is critical to prevent carrying contaminants out of the work area.

  • Outer Gloves: Remove and discard outer gloves into a designated hazardous waste bag before leaving the fume hood.

  • Face Shield/Goggles & Lab Coat: Remove face shield (if used), lab coat, and then goggles.

  • Inner Gloves: Remove and discard inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[8][12]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Execution cluster_decon Phase 4: Decontamination prep Verify Fume Hood & Locate Safety Gear materials Assemble All Materials In Hood prep->materials don_ppe Don PPE (Coat, Goggles, Gloves) materials->don_ppe handle Handle Chemical (Minimize Dust) don_ppe->handle doff_ppe Doff PPE in Sequence (Gloves First) handle->doff_ppe wash Thoroughly Wash Hands doff_ppe->wash waste Dispose of Waste & PPE in Labeled Container wash->waste

Caption: Workflow for handling 1,2-Dimethylpiperazine dihydrochloride hydrate.

Emergency and Disposal Protocols

Spill Response

For minor spills (<5g) inside a chemical fume hood:

  • Alert: Notify others in the lab.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Don enhanced PPE, including a respirator.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontaminate: Wipe the area with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.[16]

First Aid Measures

Immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][13] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][13][17] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[2][13][17] Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][2][17] Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[2]

Waste Disposal
  • Collection: All waste contaminated with 1,2-Dimethylpiperazine dihydrochloride hydrate, including empty containers, used PPE, and cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[3]

  • Regulations: Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[7][8][16] Do not pour down the drain.[7]

References

  • International Labour Organization. ICSC 1032 - PIPERAZINE (anhydrous). [Link]

  • Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. [Link]

  • Occupational Safety and Health Administration. PIPERAZINE DIHYDROCHLORIDE. [Link]

  • Australian Government Department of Health. Piperazine: Human health tier II assessment. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Piperazine, anhydrous. [Link]

  • Iberdrola. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Piperazine. [Link]

  • Optimum Safety. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • dphhs.mt.gov. Personal Protective Equipment for Chlor-Alkali Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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